cis-1-Benzoyl-4-mesyloxy-L-proline

Process Chemistry ACE Inhibitor Synthesis Stereochemical Purity

cis-1-Benzoyl-4-mesyloxy-L-proline is a (2S,4S)-configured, N-benzoyl-protected proline derivative carrying a C-4 methanesulfonyloxy (mesyloxy) leaving group. Structurally, the sulfonate ester is in a cis relationship with the carboxylic acid, which dictates stereospecificity in downstream substitution reactions.

Molecular Formula C13H15NO6S
Molecular Weight 313.33 g/mol
CAS No. 120807-02-5
Cat. No. B220166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Benzoyl-4-mesyloxy-L-proline
CAS120807-02-5
Molecular FormulaC13H15NO6S
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H15NO6S/c1-21(18,19)20-10-7-11(13(16)17)14(8-10)12(15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,16,17)/t10-,11-/m0/s1
InChIKeyZLUIBJGFQFHEPT-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1-Benzoyl-4-mesyloxy-L-proline (CAS 120807-02-5): A High-Purity Chiral Intermediate for ACE Inhibitor Synthesis


cis-1-Benzoyl-4-mesyloxy-L-proline is a (2S,4S)-configured, N-benzoyl-protected proline derivative carrying a C-4 methanesulfonyloxy (mesyloxy) leaving group . Structurally, the sulfonate ester is in a cis relationship with the carboxylic acid, which dictates stereospecificity in downstream substitution reactions [1]. This compound serves primarily as a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably Fosinopril Sodium, where configurational integrity and purity at procurement are critical for process economics and regulatory compliance [2].

Why cis-1-Benzoyl-4-mesyloxy-L-proline Cannot Be Replaced by Its Trans Isomer or Tosylate Analog in Fosinopril Synthesis


The primary scientific risk when interchanging this compound with generic in-class proline sulfonates stems from stereochemical identity. The (2S,4S) or cis configuration is chemically mandatory for its role as the penultimate intermediate in the Fosinopril synthetic route [1]. Using the trans isomer (CAS 129155-63-1) introduces the wrong absolute configuration at C-4, which propagates into a diastereomeric impurity that is difficult to purge and compromises active pharmaceutical ingredient (API) quality [2]. Likewise, substituting the mesyloxy leaving group with a tosyloxy or other sulfonate alters both the Mitsunobu inversion step and the subsequent Friedel–Crafts coupling stereochemical outcome, failing the process-specific impurity profile [3]. The quantitative evidence below demonstrates that stereochemistry and leaving-group identity are not interchangeable parameters but are hard-wired into yield, purity, and stereospecificity of the downstream transformation.

Quantitative Differentiation of cis-1-Benzoyl-4-mesyloxy-L-proline vs. Its Trans Isomer in API Intermediate Synthesis


Multikilo-Scale Yield & Purity: cis- vs. trans-1-Benzoyl-4-mesyloxy-L-proline

In the optimized Mitsunobu mesylation of trans-4-hydroxy-L-proline, the desired cis-1-benzoyl-4-mesyloxy-L-proline (3) is obtained in 80–85% isolated yield on multikilo scale with a purity of at least 98% by HPLC relative to a reference standard [1]. The key process control is the stereochemical outcome: the undesired trans-mesylate byproduct (5) is routinely detected at no more than 0.1% in the isolated cis product, demonstrating a >99:1 diastereomeric ratio [1]. The Mitsunobu condensation step itself generates only 3% of the trans-mesylate ester (4) before isolation [1].

Process Chemistry ACE Inhibitor Synthesis Stereochemical Purity

Stereospecificity in Friedel–Crafts Coupling: cis-Mesylate Gives trans-4-Phenylproline Exclusively

When treated with benzene and AlCl₃, cis-1-benzoyl-4-mesyloxy-L-proline (11) reacts stereospecifically to give the trans-4-phenylproline derivative (6) [1]. In contrast, under identical conditions, the trans-N-benzoyl-4-mesyloxy-L-proline isomer (12) gives the cis-4-phenylproline derivative [1]. The stereochemical outcome is exclusively trans from the cis starting material, meaning the C-4 configuration is fully inverted during the electrophilic substitution.

Stereospecific Synthesis Friedel–Crafts Alkylation 4-Phenylproline

Process Robustness: cis-Mesylate Outperforms Tosylate for Fosinopril Intermediate Scalability

The cis-mesyloxy proline derivative is specifically identified as the key intermediate for the marketed ACE inhibitor Fosinopril Sodium [1]. The optimized Mitsunobu procedure delivers the cis-mesylate in 80–85% yield without requiring chromatographic purification, significantly reducing scale-up costs relative to earlier lactone-based routes [1]. Although the analogous cis-tosylate can also be prepared, the mesylate process benefits from lower molecular weight and easier hydrolysis, and the Mitsunobu conditions were optimized specifically for mesylate formation to achieve <0.1% trans contamination [1].

Process Scalability Sulfonate Leaving Group Fosinopril Sodium

Solid-State Conformational Differentiation: cis-Diaxial Geometry Confirmed by X-ray Crystallography

Single-crystal X-ray analysis confirmed that cis-1-benzoyl-4-mesyloxy-L-proline (3) adopts a solid-state cis-diaxial conformation, with the C-4 mesyloxy group in an axial orientation [1]. This conformation is structurally analogous to that of cis-4-hydroxyproline, establishing a well-defined geometry relevant to reactivity and molecular recognition [1]. The trans isomer (5) cannot adopt this same diaxial arrangement, which contributes to the different chemical reactivity and crystal packing properties observed between the two diastereomers, as evidenced by their complete baseline resolution on HPLC [1].

Conformational Analysis X-ray Crystallography Proline Ring Puckering

Priority Application Scenarios for cis-1-Benzoyl-4-mesyloxy-L-proline Based on Quantitative Evidence


GMP Intermediate Procurement for Fosinopril Sodium and Related ACE Inhibitor APIs

The compound is the validated penultimate intermediate for Fosinopril Sodium, with a published multikilo process delivering 80–85% yield and ≥98% purity [1]. Procurement for this application directly leverages the established regulatory pathway and avoids the re-validation burden associated with alternative sulfonate esters or stereoisomers.

Stereospecific Synthesis of trans-4-Phenyl-L-proline Building Blocks

Because cis-1-benzoyl-4-mesyloxy-L-proline undergoes stereospecific Friedel–Crafts coupling with benzene/AlCl₃ to yield exclusively the trans-4-phenylproline derivative [1], it is the only correct starting material for preparing trans-configured 4-arylproline peptidomimetics or constrained amino acid analogs where 4-position stereochemistry is critical.

Chiral Pool Synthesis of Conformationally Constrained Proline Analogs

The cis-diaxial conformation of the mesyloxy group, confirmed by X-ray crystallography [1], makes this compound a structurally well-defined entry point for nucleophilic displacement reactions with net retention of configuration at C-4, useful in medicinal chemistry programs exploring 4-substituted proline SAR.

Analytical Reference Standard and Impurity Marker for Diastereomer Control

The trans isomer (CAS 129155-63-1) is a known process impurity limited to ≤0.1% in the cis product [1]. The cis compound is thus essential as a primary reference standard for HPLC method development, batch release, and stability testing in any manufacturing campaign where diastereomeric purity is a critical quality attribute.

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